2-(2,2,2-Trifluoroethyl)pyridin-4-OL
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Overview
Description
2-(2,2,2-Trifluoroethyl)pyridin-4-OL is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of the trifluoroethyl group in this compound imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine derivatives with fluorinating agents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 at elevated temperatures (450–500°C) . Another approach involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF .
Industrial Production Methods: Industrial production of fluorinated pyridines typically employs scalable methods such as continuous flow reactors and high-pressure systems to ensure efficient and high-yield synthesis. The use of advanced fluorination technologies and reliable fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)pyridin-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridin-4-OL involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Comparison: 2-(2,2,2-Trifluoroethyl)pyridin-4-OL is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it less reactive than its chlorinated and brominated analogues but more stable and selective in its interactions .
Properties
Molecular Formula |
C7H6F3NO |
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Molecular Weight |
177.12 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12) |
InChI Key |
MMOPAOKDPUMDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)CC(F)(F)F |
Origin of Product |
United States |
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